3-(3-Methoxyphenyl)pyrrolidin-2-one
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Overview
Description
3-(3-Methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
The study by M. Fazli Mohammat et al. (2008) focuses on a closely related compound, 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one, revealing its crystal structure and how molecules arrange into chains and sheets via hydrogen bonds and weak intermolecular interactions. This structural insight aids in understanding the compound's physical properties and potential for forming supramolecular assemblies.
Pharmacological Applications
Research on derivatives of pyrrolidin-2-one has shown significant pharmacological promise. For example, a study by Barbara Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, finding several compounds with strong antiarrhythmic and antihypertensive activities. These activities were linked to alpha-adrenolytic properties, highlighting the potential of these compounds in cardiovascular drug development.
Anti-inflammatory Applications
A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones synthesized and evaluated by H. Ikuta et al. (1987) demonstrated potential as anti-inflammatory and analgesic agents. Some compounds were found to possess anti-inflammatory activities comparable to indomethacin, with reduced ulcerogenic effects, offering a promising avenue for safer anti-inflammatory drugs.
Agricultural and Medicinal Chemistry
The work by F. Ghelfi et al. (2003) on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones opens new pathways for creating agrochemicals or medicinal compounds. This method allows for the introduction of methoxy groups, which can significantly alter the biological activity and solubility of these compounds.
Catalysis and Synthetic Chemistry
Dominic P. Affron et al.'s research (Affron et al., 2014) on the functionalization of C(sp3)-H bonds in proline derivatives using palladium catalysis highlights a novel approach to synthesizing cis-2,3-disubstituted pyrrolidines. This technique is vital for developing new synthetic pathways in organic chemistry and drug discovery, demonstrating the versatility of pyrrolidin-2-one derivatives in synthetic applications.
Future Directions
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, are widely used in drug discovery due to their versatility and the possibility of generating structural diversity . This suggests that “3-(3-Methoxyphenyl)pyrrolidin-2-one” and similar compounds could have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
Indole derivatives and pyrrolidines have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific receptors that “3-(3-Methoxyphenyl)pyrrolidin-2-one” binds to. Generally, these compounds can alter the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives and pyrrolidines can affect various biochemical pathways due to their broad-spectrum biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Heterocyclic compounds like indoles and pyrrolidines are often used in drug design because they can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and pyrrolidines, the effects could be quite diverse .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Specific details would depend on the compound’s chemical properties and its interactions with its targets .
Biochemical Analysis
Cellular Effects
It is known that pyrrolidin-2-ones can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Properties
IUPAC Name |
3-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(10)13/h2-4,7,10H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJVOLKWSDLMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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